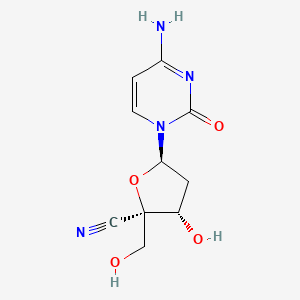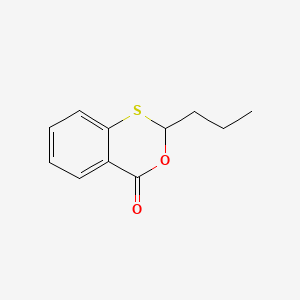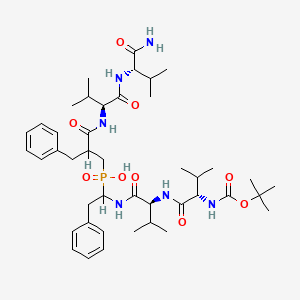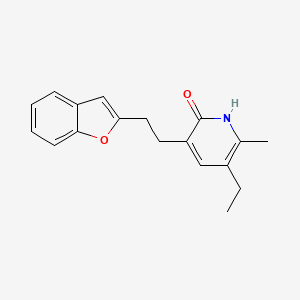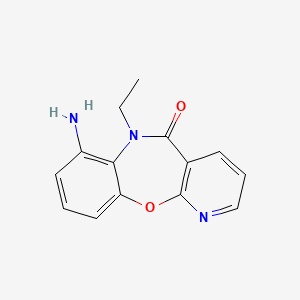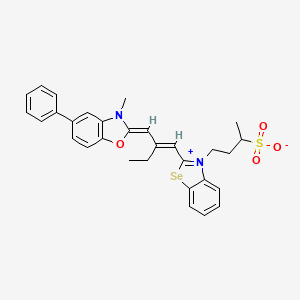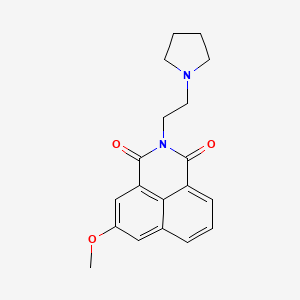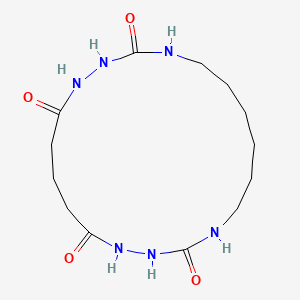
1,2,4,11,13,14-Hexaazacyclononadecane-3,12,15,19-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4,11,13,14-Hexaazacyclononadecane-3,12,15,19-tetrone is a complex organic compound with the molecular formula C₁₃H₂₄N₆O₄. It is characterized by a unique structure that includes multiple nitrogen atoms and carbonyl groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,11,13,14-Hexaazacyclononadecane-3,12,15,19-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of linear precursors containing amine and carbonyl functionalities under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
1,2,4,11,13,14-Hexaazacyclononadecane-3,12,15,19-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the carbonyl groups, leading to the formation of alcohols or amines.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or nitroso derivatives, while reduction can produce secondary amines or alcohols.
科学的研究の応用
1,2,4,11,13,14-Hexaazacyclononadecane-3,12,15,19-tetrone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 1,2,4,11,13,14-Hexaazacyclononadecane-3,12,15,19-tetrone involves its interaction with molecular targets through its nitrogen and carbonyl groups. These interactions can lead to the formation of stable complexes with proteins or other biomolecules, affecting their function and activity. The pathways involved often include hydrogen bonding, coordination with metal ions, and covalent modifications.
類似化合物との比較
Similar Compounds
1,2,4,11,13,14-Hexaazacyclononadecane-3,12,15,19-tetrone: is similar to other cyclic compounds with multiple nitrogen atoms, such as cyclam (1,4,8,11-tetraazacyclotetradecane) and cyclen (1,4,7,10-tetraazacyclododecane).
Uniqueness
What sets this compound apart is its specific arrangement of nitrogen and carbonyl groups, which provides unique reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions.
特性
CAS番号 |
220751-74-6 |
|---|---|
分子式 |
C13H24N6O4 |
分子量 |
328.37 g/mol |
IUPAC名 |
1,2,4,11,13,14-hexazacyclononadecane-3,12,15,19-tetrone |
InChI |
InChI=1S/C13H24N6O4/c20-10-6-5-7-11(21)17-19-13(23)15-9-4-2-1-3-8-14-12(22)18-16-10/h1-9H2,(H,16,20)(H,17,21)(H2,14,18,22)(H2,15,19,23) |
InChIキー |
ZBADPRCZBZRARF-UHFFFAOYSA-N |
正規SMILES |
C1CCCNC(=O)NNC(=O)CCCC(=O)NNC(=O)NCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


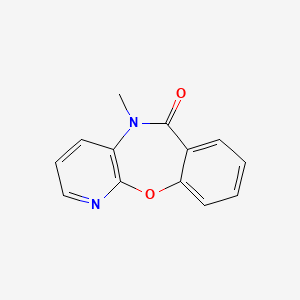
![2,4-Dibromo-6-[(methylamino)methyl]phenol](/img/structure/B15194924.png)
